molecular formula C10H12ClNO2S B12975919 4-((2-Amino-4-chlorophenyl)thio)butanoic acid

4-((2-Amino-4-chlorophenyl)thio)butanoic acid

Cat. No.: B12975919
M. Wt: 245.73 g/mol
InChI Key: WNGWFSMXNVWRPF-UHFFFAOYSA-N
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Description

4-((2-Amino-4-chlorophenyl)thio)butanoic acid is an organic compound that features a butanoic acid backbone with a 2-amino-4-chlorophenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Amino-4-chlorophenyl)thio)butanoic acid typically involves the reaction of 2-amino-4-chlorothiophenol with butanoic acid derivatives under specific conditions. One common method includes the use of coupling agents to facilitate the formation of the thioether bond between the thiophenol and the butanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-((2-Amino-4-chlorophenyl)thio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

4-((2-Amino-4-chlorophenyl)thio)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Amino-4-chlorophenyl)thio)butanoic acid involves its interaction with specific molecular targets. The amino and chlorophenylthio groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Amino-4-chlorophenyl)thio)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

4-(2-amino-4-chlorophenyl)sulfanylbutanoic acid

InChI

InChI=1S/C10H12ClNO2S/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2,(H,13,14)

InChI Key

WNGWFSMXNVWRPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)SCCCC(=O)O

Origin of Product

United States

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